MC1568

説明

特性

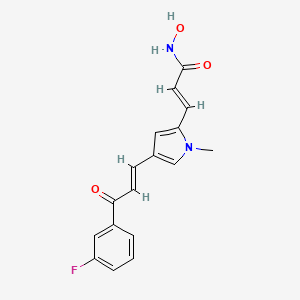

IUPAC Name |

(E)-3-[4-[(E)-3-(3-fluorophenyl)-3-oxoprop-1-enyl]-1-methylpyrrol-2-yl]-N-hydroxyprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O3/c1-20-11-12(9-15(20)6-8-17(22)19-23)5-7-16(21)13-3-2-4-14(18)10-13/h2-11,23H,1H3,(H,19,22)/b7-5+,8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDAPCMJAOQZSU-KQQUZDAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C=CC(=O)NO)C=CC(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C=C1/C=C/C(=O)NO)/C=C/C(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40464187 | |

| Record name | MC1568 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852475-26-4 | |

| Record name | MC1568 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[4-(3-(3-Fluorophenyl)-3-oxopropen-1-yl)-1-methyl-1H-pyrrol-2-yl]-N-hydroxy-2-propenamide; | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

MC1568: A Technical Guide to a Selective Class IIa Histone Deacetylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC1568 is a synthetic organic compound, specifically a (aryloxopropenyl)pyrrolyl hydroxyamide, that has garnered significant interest in the scientific community as a potent and selective inhibitor of class IIa histone deacetylases (HDACs).[1][2][3][4] Unlike pan-HDAC inhibitors which target a broad range of HDAC isoforms, this compound's selectivity allows for the specific interrogation of the biological roles of class IIa HDACs (HDAC4, HDAC5, HDAC7, and HDAC9). These enzymes are distinguished from other HDAC classes by their signal-dependent shuttling between the nucleus and cytoplasm and their recruitment to specific transcription factors.[5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological data, and detailed experimental protocols for its use in research settings.

Core Mechanism of Action in Myogenesis

The primary and most well-characterized mechanism of this compound is its interference with muscle differentiation, or myogenesis.[5][6] Class IIa HDACs act as transcriptional repressors by forming a complex with other proteins, including class I HDACs (notably HDAC3) and corepressors like SMRT/N-CoR.[5] This complex is recruited to chromatin by tissue-specific transcription factors, such as Myocyte Enhancer Factor 2 (MEF2).

In the context of myogenesis, the MEF2-HDAC complex represses the transcription of crucial myogenic genes like myogenin.[5][6] During differentiation, this repressive complex typically dissociates, allowing MEF2 to be acetylated and to activate gene expression.

This compound disrupts this process in a multi-faceted manner:

-

Stabilization of the Repressive Complex : It stabilizes the interaction between HDAC4, HDAC3, and MEF2D, effectively locking the complex in a repressive state.[1][5][7]

-

Inhibition of MEF2D Acetylation : Paradoxically, by stabilizing the complex which includes the active deacetylase HDAC3, this compound prevents the differentiation-induced acetylation of MEF2D.[5]

-

Decreased MEF2D Expression : Treatment with this compound leads to a reduction in the overall levels of MEF2D protein.[1][5][6]

The net effect is a potent blockade of myogenesis, preventing the expression of muscle-specific proteins like myogenin and α-myosin heavy chain (αMHC).[5][6] This specific mechanism allows researchers to use this compound to distinguish the biological functions of class IIa HDACs from those of class I HDACs.[5]

Pharmacological Profile

Data Presentation: Selectivity and Potency

This compound exhibits marked selectivity for class IIa HDACs over class I. However, reported IC50 values vary depending on the assay system, such as the source of the enzyme (e.g., maize vs. human recombinant) and the substrate used.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay System | IC50 | Selectivity Note | Reference(s) |

|---|---|---|---|---|

| Class II HDACs | Maize Enzyme Extract | 22 µM | - | [1][2] |

| HD1-A (Maize, Class II) | Cell-free ([³H]acetate release) | 100 nM | 34-fold more selective for HD1-A than HD1-B (Class I) | [1][8] |

| Class II HDACs | Not Specified | 220 nM | 176-fold selectivity over Class I | [8] |

| HDAC1 (Class I) | Human Breast Cancer Cell Lysate | No Inhibition (at 5 µM) | Demonstrates Class I inactivity | [8] |

| HDAC4 (Class IIa) | Human Breast Cancer Cell Lysate | Inhibition Observed | - | [8] |

| HDAC6 (Class IIb) | MCF-7 Cells (acetyl-tubulin assay) | Inhibition Observed | Also inhibits the IIb isoform HDAC6 |[8] |

Note: Some studies have questioned this compound's in vitro activity against HDAC4/5 using specific artificial substrates, suggesting its mechanism may be more complex than direct catalytic site inhibition and potentially involves stabilizing protein complexes.[9][10]

In Vitro and In Vivo Applications

This compound has been utilized across a wide range of cellular and animal models to probe the function of class IIa HDACs in various physiological and pathological contexts.

Table 2: Summary of In Vitro Cellular Effects of this compound

| Cell Line | Model System | Key Findings | Concentration | Reference(s) |

|---|---|---|---|---|

| C2C12 (mouse myoblasts) | Myogenesis | Arrests differentiation; blocks myogenin and αMHC expression. | 5 µM | [5][6] |

| Human Podocytes | Adriamycin (ADR)-induced injury | Restores cytoskeleton; suppresses desmin & α-SMA expression. | 1-10 µM | [11] |

| 3T3-L1 (mouse preadipocytes) | Adipogenesis | Attenuates PPARγ-induced differentiation into adipocytes. | ~10 µM | [1][12] |

| SH-SY5Y (human neuroblastoma) | 6-OHDA-induced neurotoxicity | Provides partial protection against cell death. | Not specified | [13] |

| SH-SY5Y & Cortical Neurons | Thimerosal-induced apoptosis | Prevents HDAC4 up-regulation and subsequent cell death. | Not specified |[14] |

Table 3: Summary of In Vivo Effects of this compound

| Animal Model | Disease/Condition Studied | Dosing Regimen | Key Outcomes | Reference(s) |

|---|---|---|---|---|

| CD1 Mice | Tissue Selectivity | 50 mg/kg i.p. | Increased tubulin acetylation in muscle, heart, kidney, spleen, but not brain or lung. | [5] |

| C57BL/6N Mice | Adriamycin-induced nephropathy | 20 mg/kg/day i.p. | Ameliorated proteinuria and podocyte injury; inhibited β-catenin activation. | [11] |

| Rat | Parkinson's Disease (6-OHDA model) | 0.5 mg/kg/day i.p. | Reduced forelimb akinesia; protected dopaminergic neurons. | [13] |

| SOD1G93A Mice | Amyotrophic Lateral Sclerosis (ALS) | 40 mg/kg/day i.p. | Transiently improved motor performance early in the disease. | [15] |

| Infant Rats | Thimerosal-induced neurotoxicity | 40 mg/kg i.p. | Moderated HDAC4 increase and caspase-3 cleavage in the prefrontal cortex. |[14] |

Experimental Protocols

Protocol 1: In Vitro HDAC Activity Assay (Radiometric)

This protocol is adapted from methods used to characterize novel HDAC inhibitors.[1][8] It measures the release of [³H]acetate from a histone substrate.

Methodology:

-

Reagent Preparation :

-

Enzyme : Use recombinant HDACs or nuclear extracts from cells/tissues.

-

Substrate : Prepare [³H]acetate-prelabeled chicken reticulocyte histones (e.g., 2 mg/mL).[8]

-

Inhibitor : Dissolve this compound in DMSO to create a stock solution (e.g., 10-40 mM).[1] Prepare serial dilutions in assay buffer.

-

Stop Solution : 1 M HCl / 0.4 M Acetate.

-

-

Reaction Setup : In a microfuge tube, combine 50 µL of the HDAC enzyme preparation with 10 µL of this compound dilution or vehicle (DMSO) control. Pre-incubate for 10-15 minutes at 30°C.

-

Enzymatic Reaction : Initiate the reaction by adding 10 µL of the [³H]histone substrate. Incubate for 30 minutes at 30°C.

-

Reaction Termination : Stop the reaction by adding 50 µL of the Stop Solution.

-

Extraction : Add 800 µL of ethyl acetate, vortex vigorously, and centrifuge at 10,000 x g for 5 minutes. The released [³H]acetic acid will partition into the upper organic phase.

-

Quantification : Carefully transfer an aliquot (e.g., 600 µL) of the upper ethyl acetate phase to a scintillation vial containing a liquid scintillation cocktail.[1]

-

Analysis : Measure radioactivity using a scintillation counter. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by plotting inhibition versus inhibitor concentration.

Protocol 2: C2C12 Myogenesis Assay and Analysis

This protocol details the process for assessing this compound's effect on muscle cell differentiation and the underlying protein complex stabilization.[5][6]

Methodology:

-

Cell Culture :

-

Culture C2C12 mouse myoblasts in Growth Medium (DMEM with 20% FCS).

-

Once cells reach 80-90% confluency, switch to Differentiation Medium (DMEM with 2% horse serum) to induce myogenesis.

-

-

Treatment : Add this compound (dissolved in DMSO, final concentration e.g., 5 µM) or a DMSO vehicle control to the differentiation medium.[5] Treatment can begin at the time of differentiation induction (T=0) or at later time points (e.g., T=24h).

-

Incubation : Continue incubation for 48-72 hours to allow for myotube formation in control wells.

-

Harvesting and Lysis : Wash cells with PBS and lyse using an appropriate buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) for protein analysis.

-

Western Blotting :

-

Immunoprecipitation (IP) :

-

Chromatin Immunoprecipitation (ChIP) :

-

Cross-link protein-DNA complexes in live cells using formaldehyde.

-

Shear chromatin and perform immunoprecipitation using an antibody for acetylated Histone H3.

-

Purify the associated DNA and use quantitative PCR (qPCR) with primers for the myogenin promoter to assess histone acetylation at this key target gene.[5][6]

-

Protocol 3: In Vivo Animal Study (ADR-Induced Nephropathy)

This protocol outlines a study to evaluate the therapeutic potential of this compound in a mouse model of kidney disease.[11]

Methodology:

-

Animal Model : Use 8-week-old male mice (e.g., C57BL/6N background).

-

Disease Induction : Induce nephropathy with a single tail vein injection of Adriamycin (ADR) at 20 mg/kg.

-

Treatment Groups :

-

Control (Vehicle)

-

ADR + Vehicle

-

ADR + this compound

-

-

Drug Administration : One week after ADR injection, begin daily intraperitoneal (i.p.) injections of this compound (20 mg/kg) or vehicle. Continue treatment for 3 weeks.[11]

-

Monitoring :

-

Collect urine periodically to measure the urine albumin-to-creatinine ratio (UACR) as a marker of proteinuria.

-

Monitor animal weight and general health.

-

-

Endpoint Analysis (at 4 weeks post-ADR) :

-

Sacrifice animals and perfuse kidneys.

-

Histology : Fix one kidney in formalin, embed in paraffin, and perform PAS staining to assess glomerulosclerosis.

-

Immunohistochemistry (IHC) : Stain kidney sections for markers of podocyte injury (e.g., Synaptopodin), fibrosis (Fibronectin, α-SMA), and the target pathway (β-catenin).[11]

-

Electron Microscopy : Process small sections of the renal cortex to examine podocyte foot process effacement.

-

Modulation of Other Signaling Pathways

Beyond myogenesis, this compound has been shown to modulate other critical cellular pathways, highlighting the broad regulatory role of class IIa HDACs.

-

β-Catenin Signaling : In a model of kidney injury, this compound was found to inhibit ADR-induced activation of β-catenin. This suggests that class IIa HDACs are involved in the signaling cascades that lead to podocyte injury and proteinuria.[11]

-

PPARγ Signaling : this compound can interfere with Peroxisome Proliferator-Activated Receptor gamma (PPARγ)-mediated signaling. This was demonstrated by its ability to attenuate adipogenesis in 3T3-L1 cells and to impair PPARγ signaling in the heart and adipose tissues of transgenic mice.[1][12]

Conclusion

This compound is an invaluable chemical tool for dissecting the specific functions of class IIa HDACs. Its well-defined mechanism of action in stabilizing the MEF2-HDAC repressive complex makes it a benchmark compound for studies on myogenesis and muscle disorders. Furthermore, emerging evidence of its activity in models of kidney disease, neurodegeneration, and metabolism underscores the broad therapeutic potential of targeting this specific class of enzymes. The protocols and data presented in this guide offer a robust framework for researchers to effectively utilize this compound in their investigations, contributing to a deeper understanding of epigenetic regulation in health and disease.

References

- 1. apexbt.com [apexbt.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Improved synthesis and structural reassignment of this compound: a class IIa selective HDAC inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Peripheral administration of the Class-IIa HDAC inhibitor this compound partially protects against nigrostriatal neurodegeneration in the striatal 6-OHDA rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound Inhibits Thimerosal-Induced Apoptotic Cell Death by Preventing HDAC4 Up-Regulation in Neuronal Cells and in Rat Prefrontal Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

MC1568's Role in Gene Expression Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MC1568 is a potent and selective small molecule inhibitor of class IIa histone deacetylases (HDACs), a family of enzymes crucial for the epigenetic regulation of gene expression.[1][2] By modulating the acetylation status of histones and other non-histone proteins, class IIa HDACs play a pivotal role in cellular processes such as differentiation, proliferation, and apoptosis.[2][3] this compound offers a valuable tool for dissecting the specific functions of this HDAC subclass, distinguishing them from the more ubiquitously expressed class I HDACs. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on key signaling pathways, and detailed experimental protocols for its application in research settings. Quantitative data are summarized for comparative analysis, and logical and biological pathways are visualized to facilitate understanding.

Core Mechanism of Action: Selective Class IIa HDAC Inhibition

This compound is a synthetic (aryloxopropenyl)pyrrolyl hydroxyamide that exhibits high selectivity for class IIa HDACs (HDAC4, HDAC5, HDAC7, HDAC9) over class I enzymes.[1][4] Unlike class I HDACs, which are ubiquitously expressed nuclear proteins, class IIa HDACs can shuttle between the nucleus and cytoplasm.[5] They are recruited to specific gene promoters by transcription factors, where they form multi-protein repressor complexes to deacetylate histones, leading to chromatin condensation and transcriptional repression.[3] this compound's inhibitory action prevents this deacetylation, theoretically maintaining a more "open" chromatin state conducive to gene expression. However, its functional effects are highly context-dependent and can lead to complex regulatory outcomes, including the stabilization of repressive protein complexes.[6]

References

- 1. selleckchem.com [selleckchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]

exploring the signaling pathways affected by MC1568

An In-depth Technical Guide to the Signaling Pathways Affected by MC1568

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a widely cited small molecule initially characterized as a selective inhibitor of class II Histone Deacetylases (HDACs), particularly subclasses IIa (HDAC4, HDAC5, HDAC7, HDAC9) and IIb (HDAC6, HDAC10).[1][2] It has been instrumental in elucidating the roles of these enzymes in various biological processes, most notably myogenesis. Research demonstrates that this compound can arrest muscle differentiation by modulating the stability and activity of MEF2-HDAC complexes.[1][2][3][4] Beyond myogenesis, this compound has been shown to impact nuclear receptor signaling, neuroinflammation, podocyte function, and viral replication.[4][5][6][7] However, emerging evidence suggests that its mechanism of action may be more complex, with some studies indicating its effects could be independent of direct enzymatic inhibition of class IIa HDACs, pointing towards potential off-target activities.[8] This guide provides a comprehensive technical overview of the core signaling pathways affected by this compound, presents quantitative data from key studies, details common experimental protocols, and visualizes the molecular interactions and workflows.

Core Signaling Pathway: Regulation of Myogenesis

The most extensively studied effect of this compound is its potent inhibition of skeletal muscle differentiation. It primarily achieves this by disrupting the interplay between Myocyte Enhancer Factor 2 (MEF2) transcription factors and class IIa HDACs.

Mechanism of Action:

In undifferentiated myoblasts, class IIa HDACs (like HDAC4 and HDAC5) are recruited by MEF2 proteins (specifically MEF2D) to the promoters of muscle-specific genes, such as Myogenin and α-myosin heavy chain (αMHC). This recruitment leads to the formation of a repressive complex, often involving the class I enzyme HDAC3, which maintains a deacetylated chromatin state and prevents gene transcription.[3] Upon differentiation signals, this repressive complex typically dissociates, allowing for MEF2-driven gene activation.

This compound intervenes in this process through a multi-faceted mechanism:

-

Decreased MEF2D Expression: Treatment with this compound leads to a reduction in the overall levels of the MEF2D protein.[1][2][3]

-

Stabilization of the Repressive Complex: this compound stabilizes the interaction between MEF2D, HDAC4, and HDAC3, effectively locking the complex in a repressive state on muscle gene promoters.[1][2][3][9]

-

Inhibition of MEF2D Acetylation: Paradoxically, this compound also inhibits the differentiation-associated acetylation of MEF2D, a modification typically required for its full transcriptional activity.[3][4]

The net result is a failure to induce critical myogenic regulatory factors and structural proteins, leading to an arrest of myogenesis.[3]

Controversy and Off-Target Considerations: It is critical to note that some studies have questioned the classification of this compound as a direct enzymatic inhibitor of class IIa HDACs. In vitro enzymatic assays have shown that this compound failed to inhibit the catalytic activity of recombinant HDAC4.[8] Furthermore, a structurally distinct class IIa HDAC inhibitor, DPAH, was shown to enhance, rather than inhibit, myoblast differentiation, suggesting the anti-myogenic effects of this compound may arise from off-target actions.[8] This highlights the need for caution when interpreting data generated with this compound and underscores the importance of validating findings with multiple, structurally distinct inhibitors.

Other Affected Signaling Pathways

This compound's influence extends to several other critical cellular signaling networks.

-

Nuclear Receptor Signaling: this compound interferes with differentiation pathways mediated by the Retinoic Acid Receptor (RAR) and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1][2][4] Specifically, it has been shown to block endodermal differentiation in F9 embryonic carcinoma cells and reduce PPARγ-induced adipogenesis in 3T3-L1 preadipocytes.[4]

-

Podocyte Injury and β-Catenin Pathway: In the context of kidney disease, this compound demonstrates a protective role. In animal models of Adriamycin (ADR)-induced nephropathy, this compound administration ameliorates proteinuria and podocyte injury.[5][10] Mechanistically, it inhibits the activation of β-catenin signaling, a key pathway involved in podocyte damage and epithelial-to-mesenchymal transition.[5][10]

-

Neuroprotection and Inflammation: In a rat model of Parkinson's disease, peripheral administration of this compound offered partial neuroprotection.[6] The treatment reduced the neurotoxin-induced activation of microglia in the striatum and substantia nigra. Furthermore, it prevented the nuclear accumulation of HDAC5 in dopaminergic neurons, a process shown to be dependent on Protein Kinase C (PKC).[6]

-

Anti-Viral Activity: this compound has been found to inhibit the replication of the influenza A virus in lung epithelial cells. This effect was linked to the inhibition of HDAC6 and HDAC8 activity and was associated with the early acetylation of Heat shock protein 90 (Hsp90), a chaperone crucial for the nuclear import of viral polymerases.[7]

Data Presentation: Quantitative Effects of this compound

This table summarizes key quantitative data from various studies to provide a reference for experimental design.

| Parameter | Value | Context / Cell or Animal Model | Reference |

| IC₅₀ | 22 µM | Inhibition of maize class II HDAC | [1][2] |

| IC₅₀ | 100 nM | Inhibition of maize HD1-A (Class II) | [1] |

| Selectivity | >170-fold | Selectivity for class IIa HDACs over class I HDACs | [9] |

| In Vitro Conc. | 10 µM | Inhibition of myogenesis | C2C12 myoblasts |

| In Vitro Conc. | 10 µM | Amelioration of podocyte injury | Human podocytes |

| In Vivo Dosage | 50 mg/kg | Inhibition of HDAC4/5 activity | Mice (skeletal muscle/heart) |

| In Vivo Dosage | 20 mg/kg (daily, i.p.) | Amelioration of podocyte injury | Mice (ADR model) |

| In Vivo Dosage | 0.5 mg/kg (daily, i.p.) | Neuroprotection | Rats (6-OHDA model) |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments cited in the study of this compound.

Myoblast Differentiation Assay (C2C12)

-

Cell Culture: C2C12 myoblasts are cultured in Growth Medium (GM), typically Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS) and antibiotics.

-

Induction of Differentiation: To induce differentiation, confluent cells are washed with PBS and switched to Differentiation Medium (DM), which is DMEM supplemented with a lower serum concentration, usually 2% horse serum.

-

Treatment: this compound (e.g., 10 µM) or vehicle control (e.g., DMSO) is added to the DM at the start of differentiation (Time 0).[11]

-

Analysis: Cells are harvested at various time points (e.g., 24, 48, 72 hours) for analysis.

-

Immunofluorescence: Cells are fixed, permeabilized, and stained with an antibody against a late differentiation marker like Myosin Heavy Chain (MyHC) to visualize myotube formation.[11]

-

Western Blot: Cell lysates are analyzed for the expression of myogenic proteins like Myogenin, MEF2D, and αMHC.[3][9]

-

Co-Immunoprecipitation (Co-IP) for Protein Complex Analysis

This protocol is used to assess the effect of this compound on the stability of the MEF2D-HDAC repressive complex.[3][9]

-

Cell Lysis: C2C12 cells, treated with or without this compound during differentiation, are harvested and lysed in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clearing: Lysates are pre-cleared by incubation with Protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: The supernatant is incubated overnight at 4°C with a primary antibody targeting one component of the expected complex (e.g., anti-MEF2D antibody). An isotype-matched IgG is used as a negative control.

-

Capture: Protein A/G agarose beads are added to capture the antibody-protein complexes.

-

Washing and Elution: The beads are washed multiple times to remove non-specifically bound proteins. The captured complexes are then eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against other potential members of the complex (e.g., anti-HDAC4, anti-HDAC3) or for post-translational modifications (e.g., anti-acetyl-lysine to check MEF2D acetylation status).[3][9]

In Vivo Animal Studies

-

Animal Models: Studies have used C57BL/6N mice for ADR-induced nephropathy[5] and rats for the 6-OHDA model of Parkinson's disease[6].

-

Drug Administration: this compound is typically dissolved in a suitable vehicle and administered via intraperitoneal (i.p.) injection at a specified dose and frequency (e.g., 20 mg/kg daily).[5]

-

Induction of Pathology: Disease is induced concurrently or prior to treatment. For example, a single tail vein injection of Adriamycin (ADR) is used to induce podocyte injury.[5]

-

Outcome Measures:

-

Functional: Measurement of urinary albumin-to-creatinine ratio to assess kidney function.[5] Behavioral tests (e.g., forelimb akinesia) for neurodegenerative models.[6]

-

Histological: Tissues (e.g., kidney, brain) are harvested, fixed, and sectioned. Immunohistochemistry (IHC) or Immunofluorescence (IF) is used to analyze protein expression and localization (e.g., β-catenin, α-SMA, microglial markers).[5][6][10]

-

Biochemical: Tissue extracts are prepared for Western blot or HDAC activity assays.[3]

-

References

- 1. apexbt.com [apexbt.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peripheral administration of the Class-IIa HDAC inhibitor this compound partially protects against nigrostriatal neurodegeneration in the striatal 6-OHDA rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Promiscuous Actions of Small Molecule Inhibitors of the Protein Kinase D-Class IIa HDAC Axis in Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury [frontiersin.org]

- 11. researchgate.net [researchgate.net]

The Foundational Role of MC1568 in Myogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on MC1568, a selective inhibitor of class II histone deacetylases (HDACs), and its intricate role in the process of myogenesis. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways and experimental workflows involved.

Core Concepts: this compound and the Inhibition of Muscle Differentiation

This compound is a small molecule inhibitor that has been instrumental in dissecting the roles of class II HDACs in muscle development.[1][2] Myogenesis, the formation of muscular tissue, is a tightly regulated process involving the interplay of various transcription factors and signaling molecules. Foundational research has demonstrated that this compound arrests myogenesis, providing a valuable tool to understand the molecular checkpoints that govern muscle cell differentiation.[1][3][4]

The primary mechanism by which this compound is reported to inhibit myogenesis involves its effects on the Myocyte Enhancer Factor 2 (MEF2) family of transcription factors, which are critical for muscle-specific gene expression.[1][5][6] Specifically, this compound has been shown to act through three distinct, yet interconnected, mechanisms:

-

Decreased MEF2D Expression : Treatment with this compound leads to a reduction in the expression of MEF2D, a key activator of muscle differentiation programs.[1][4]

-

Stabilization of the HDAC4-HDAC3-MEF2D Repressor Complex : this compound stabilizes the complex formed by HDAC4, HDAC3, and MEF2D.[1][4][7] This stabilization maintains the repression of MEF2-target genes necessary for myogenesis.

-

Inhibition of MEF2D Acetylation : Paradoxically, this compound inhibits the acetylation of MEF2D that occurs during differentiation.[1][3][4]

It is important to note that some studies have raised questions about the direct enzymatic inhibition of class IIa HDACs by this compound in vitro, suggesting its anti-myogenic effects could be partly due to off-target actions.[8] Despite this, its role in stabilizing the MEF2-HDAC repressive complex remains a key aspect of its observed biological activity in the context of myogenesis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from foundational research on this compound and myogenesis.

| Parameter | Value | Cell/System | Reference |

| IC50 (Maize Class II HDAC) | 22 µM | In vitro | [2] |

| IC50 (Maize HD1-A) | 100 nM | In vitro | [2] |

| Selectivity (HD1-A vs HD1-B) | 34-fold | In vitro | [2] |

Table 1: In Vitro Inhibitory Activity of this compound.

| Treatment | Effect on Myogenin Expression | Effect on αMHC Expression | Cell Line | Reference |

| This compound (at start of differentiation) | Blocked induction | Blocked induction | C2C12 | [1] |

| This compound (24h after differentiation) | Blocked induction | Not specified | C2C12 | [1] |

Table 2: Effect of this compound on Myogenic Marker Expression in C2C12 Cells.

| Organ | Effect on Tubulin Acetylation (50 mg/kg this compound) | Reference |

| Kidney | Increased | [1] |

| Spleen | Increased | [1] |

| Muscle | Increased | [1] |

| Heart | Increased | [1] |

| Stomach | No effect | [1] |

| Ovary/Uterus | No effect | [1] |

| Lung | No effect | [1] |

| Brain | No effect | [1] |

Table 3: In Vivo Tissue-Selective Effects of this compound on Tubulin Acetylation in Mice.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound in myogenesis and a typical experimental workflow for studying its effects.

Caption: Signaling pathway of this compound in the inhibition of myogenesis.

Caption: Experimental workflow for studying this compound effects on C2C12 cells.

Detailed Experimental Protocols

The following protocols are synthesized from the methodologies described in the foundational literature.

C2C12 Cell Culture and Differentiation

-

Cell Line: C2C12 myoblasts.

-

Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum, 1% Penicillin-Streptomycin.

-

Protocol:

-

Culture C2C12 cells in GM at 37°C in a humidified atmosphere of 5% CO2.

-

When cells reach 80-90% confluency, switch to DM to induce differentiation.

-

For inhibitor studies, add this compound (typically 5 µM) or vehicle control (e.g., DMSO) to the DM.

-

Incubate for the desired time points (e.g., 24, 48, 72 hours) before harvesting for analysis.

-

Western Blot Analysis

-

Objective: To determine the protein levels of myogenic markers (e.g., Myogenin, Myosin Heavy Chain) and signaling components (e.g., MEF2D, HDAC4).

-

Protocol:

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies (e.g., anti-Myogenin, anti-MHC, anti-MEF2D, anti-HDAC4, anti-HSP70 or α-tubulin as loading controls) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Immunoprecipitation (IP)

-

Objective: To assess the interaction between proteins, such as the MEF2D-HDAC4 complex.

-

Protocol:

-

Lyse cells in a non-denaturing lysis buffer.

-

Pre-clear the lysate with Protein A/G agarose beads.

-

Incubate the lysate with the primary antibody (e.g., anti-MEF2D) overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 2-4 hours.

-

Wash the beads several times with lysis buffer.

-

Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates by Western blotting with antibodies against the protein of interest and its potential binding partners (e.g., HDAC4, HDAC3).

-

Chromatin Immunoprecipitation (ChIP) Assay

-

Objective: To determine the association of transcription factors (e.g., MEF2D) or histone modifications (e.g., acetyl-H3) with specific gene promoters (e.g., Myogenin).

-

Protocol:

-

Cross-link proteins to DNA by treating cells with 1% formaldehyde.

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.

-

Perform immunoprecipitation with an antibody of interest (e.g., anti-MEF2D, anti-acetyl-H3) or a control IgG.

-

Reverse the cross-links and purify the immunoprecipitated DNA.

-

Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for the promoter region of the target gene (e.g., Myogenin, MCK).

-

In Vivo Studies in Mice

-

Animal Model: CD1 outbred mice.

-

Dosing and Administration: this compound administered at doses ranging from 1 to 50 mg/kg. For chronic studies, a dose of 50 mg/kg every 2 days for 10 days has been used without detectable toxicity.[1][4]

-

Tissue Analysis:

-

Euthanize mice and harvest tissues of interest (e.g., skeletal muscle, heart, kidney, spleen).

-

Prepare tissue extracts for Western blot analysis (e.g., for tubulin acetylation) or immunoprecipitation.

-

Perform histological analysis to assess tissue morphology.

-

Conclusion

This compound has proven to be a pivotal chemical probe in elucidating the role of class II HDACs and MEF2 in the regulation of myogenesis. While its precise mechanism of enzymatic inhibition continues to be explored, its ability to stabilize the HDAC-MEF2 repressor complex provides a consistent and valuable tool for studying the epigenetic control of muscle differentiation. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals working in the field of skeletal muscle biology and therapeutics.

References

- 1. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC-MEF2 complexes. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. utswmed-ir.tdl.org [utswmed-ir.tdl.org]

- 6. MEF2 Transcription Factors Regulate Distinct Gene Programs in Mammalian Skeletal Muscle Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Promiscuous Actions of Small Molecule Inhibitors of the Protein Kinase D-Class IIa HDAC Axis in Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies of MC1568 in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC1568 is a selective inhibitor of class IIa histone deacetylases (HDACs), which are key regulators of gene expression and are often dysregulated in cancer.[1][2][3] This technical guide provides an in-depth overview of the preliminary research on this compound's effects on various cancer cell lines. It summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and workflows involved in its mechanism of action. The anticancer effects of HDAC inhibitors like this compound are attributed to their ability to induce cell differentiation, cell cycle arrest, and apoptosis.[4][5][6]

Core Mechanism of Action

This compound selectively inhibits class IIa HDACs (HDAC4, 5, 7, and 9).[1][2] Unlike other classes of HDACs, class IIa enzymes have limited deacetylase activity and primarily function as transcriptional repressors by forming complexes with other proteins. By inhibiting these HDACs, this compound disrupts these repressive complexes, leading to the re-expression of silenced tumor suppressor genes.[1][2][6] This targeted action makes this compound a compound of interest for cancer therapy, potentially with fewer side effects than pan-HDAC inhibitors.[7]

Effects on Cancer Cell Lines: A Quantitative Overview

The following table summarizes the observed effects of this compound on various cancer cell lines based on available preclinical data.

| Cancer Type | Cell Line(s) | Observed Effects | Reference(s) |

| Melanoma | GR-M, OCM-3 | Inhibition of cell proliferation and IL-8 expression. | [8] |

| Breast Cancer | Estrogen-receptor-positive cells (e.g., MCF-7) | Anti-proliferative effects. | [2][9] |

| Pancreatic Cancer | Not specified | Enhanced MGCD0103-induced apoptosis and G2/M arrest. | [2] |

Key Signaling Pathways and Cellular Processes Affected by this compound

This compound exerts its anticancer effects by modulating several critical cellular pathways and processes.

Inhibition of Cell Proliferation

This compound has demonstrated anti-proliferative effects in melanoma and estrogen-receptor-positive breast cancer cells.[2][8][9] This is achieved, in part, by suppressing the expression of c-Jun, a key component of the AP-1 transcription factor complex that drives the expression of genes involved in cell proliferation, such as Interleukin-8 (IL-8).[8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Combination Therapy With Histone Deacetylase Inhibitors (HDACi) for the Treatment of Cancer: Achieving the Full Therapeutic Potential of HDACi [frontiersin.org]

- 4. Histone deacetylase inhibitors: mechanism of action and therapeutic use in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histone Deacetylases and Histone Deacetylase Inhibitors: Molecular Mechanisms of Action in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Immunoepigenetics Combination Therapies: An Overview of the Role of HDACs in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Class II-specific histone deacetylase inhibitors this compound and MC1575 suppress IL-8 expression in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

MC1568: A Technical Guide to a Selective Class IIa Histone Deacetylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC1568 is a synthetic small molecule that has garnered significant attention in the field of epigenetics as a selective inhibitor of class IIa histone deacetylases (HDACs). Its ability to modulate the activity of specific HDAC isoforms has made it a valuable tool for dissecting the roles of these enzymes in various biological processes, including myogenesis, cancer progression, neuroprotection, and immune regulation. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, with a focus on quantitative data, experimental protocols, and the signaling pathways it influences.

Discovery and Development

This compound was first described by Mai and colleagues in 2005 as part of a series of (aryloxopropenyl)pyrrolyl hydroxyamides designed as selective inhibitors of class IIa HDACs. The development of this compound was driven by the need for chemical probes with greater selectivity for specific HDAC classes to better understand their individual functions and to develop more targeted therapeutic agents with potentially fewer side effects than pan-HDAC inhibitors. Subsequent studies have further elucidated its biological activities and have led to an improved synthesis method and a structural reassignment of the molecule.

Quantitative Data: Inhibitory Activity of this compound

This compound exhibits significant selectivity for class IIa HDACs over class I HDACs. The following table summarizes the available quantitative data on its inhibitory activity.

| Target | IC50 Value | Fold Selectivity (Class II vs. Class I) | Reference(s) |

| Class II HDACs (general) | 220 nM | >170-fold | [1] |

| Maize HD1-A (Class II) | 100 nM | 34-fold vs. HD1-B | [2] |

| Maize Class II HDAC | 22 µM | [2][3] | |

| Human HDAC1 | No inhibition at 5 µM | - | [1] |

| Human HDAC4 | Inhibited | - | [3] |

| Human HDAC5 | Inhibited | - | [4] |

| Human HDAC6 | Inhibited | - | |

| Human HDAC8 | Inhibited | - |

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by impinging on several key signaling pathways. The following diagrams illustrate these interactions.

Inhibition of Myogenesis via MEF2D-HDAC Complex Stabilization

This compound arrests muscle cell differentiation by modulating the stability and activity of the myocyte enhancer factor 2D (MEF2D)-HDAC complex.[4] It decreases the expression of MEF2D and stabilizes the repressive HDAC4-HDAC3-MEF2D complex.[3]

Interference with RAR/PPARγ-Mediated Differentiation

This compound has been shown to interfere with the differentiation-inducing signaling pathways mediated by retinoic acid receptors (RAR) and peroxisome proliferator-activated receptor-gamma (PPARγ).[3] This activity has implications for its potential use in developmental biology and cancer therapy.

Suppression of IL-8 Expression in Melanoma Cells

In human melanoma cells, this compound suppresses the expression of the pro-inflammatory chemokine Interleukin-8 (IL-8). It achieves this by inhibiting the binding of the transcription factor c-Jun to the IL-8 promoter.[4]

Inhibition of β-Catenin Activation

This compound has been demonstrated to inhibit the activation of β-catenin, a key component of the Wnt signaling pathway.[5] This has been observed in the context of adriamycin-induced podocyte injury, suggesting a potential therapeutic role in certain kidney diseases.[5]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the characterization of this compound, based on the foundational publications.

Histone Deacetylase (HDAC) Inhibition Assay

-

Principle: To determine the in vitro inhibitory activity of this compound against specific HDAC isoforms.

-

Methodology (based on Mai et al., 2005):

-

Recombinant human HDAC enzymes are used.

-

A fluorescent substrate, such as a fluorogenic acetylated lysine peptide, is incubated with the HDAC enzyme in the presence or absence of this compound at various concentrations.

-

The deacetylated substrate is then cleaved by a developer, releasing a fluorophore.

-

The fluorescence is measured using a fluorometer.

-

The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

-

Cell-Based HDAC Activity Assay

-

Principle: To assess the ability of this compound to inhibit HDAC activity within a cellular context.

-

Methodology (based on Nebbioso et al., 2009):

-

Cells are cultured and treated with this compound at various concentrations.

-

Nuclear extracts are prepared from the treated cells.

-

The HDAC activity in the nuclear extracts is measured using a commercially available colorimetric or fluorometric HDAC assay kit, which typically uses a substrate that becomes chromogenic or fluorescent upon deacetylation.

-

Alternatively, the acetylation status of specific HDAC substrates, such as histones (e.g., acetyl-H3, acetyl-H4) or non-histone proteins (e.g., α-tubulin), is assessed by Western blotting using specific antibodies. An increase in acetylation indicates HDAC inhibition.

-

Cell Viability and Proliferation Assays

-

Principle: To evaluate the cytotoxic or cytostatic effects of this compound on different cell lines.

-

Methodology (based on Venza et al., 2013):

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

-

Cell viability is assessed using a metabolic assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells with active mitochondria reduce MTT to a purple formazan product, which is then solubilized and quantified by measuring the absorbance at a specific wavelength.

-

Alternatively, cell proliferation can be determined by direct cell counting using a hemocytometer or an automated cell counter.

-

Immunoprecipitation and Western Blotting

-

Principle: To study protein-protein interactions and to determine the expression levels and post-translational modifications of specific proteins following treatment with this compound.

-

Methodology (based on Nebbioso et al., 2009):

-

Cell Lysis: Cells are treated with this compound and then lysed using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the proteins.

-

Immunoprecipitation (IP): To study protein complexes, a specific antibody targeting one of the proteins of interest (e.g., MEF2D) is added to the cell lysate. The antibody-protein complex is then captured using protein A/G-agarose or magnetic beads. After washing to remove non-specific binding, the immunoprecipitated proteins are eluted.

-

Western Blotting: The eluted proteins from the IP or total cell lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the protein of interest (e.g., HDAC4, acetylated-lysine).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon addition of a substrate.

-

The resulting light signal is detected on X-ray film or with a digital imaging system.

-

Chromatin Immunoprecipitation (ChIP) Assay

-

Principle: To determine if this compound affects the association of specific proteins, such as transcription factors or modified histones, with specific genomic regions (e.g., gene promoters).

-

Methodology (based on Venza et al., 2013):

-

Cells are treated with this compound and then with formaldehyde to cross-link proteins to DNA.

-

The cells are lysed, and the chromatin is sheared into smaller fragments by sonication or enzymatic digestion.

-

An antibody specific to the protein of interest (e.g., c-Jun) is used to immunoprecipitate the chromatin-protein complexes.

-

The cross-links are reversed, and the DNA is purified.

-

The amount of a specific DNA sequence (e.g., the IL-8 promoter) in the immunoprecipitated sample is quantified using quantitative polymerase chain reaction (qPCR). An enrichment of the target DNA sequence compared to a control immunoprecipitation (e.g., with a non-specific IgG) indicates that the protein of interest was bound to that genomic region.

-

Conclusion

This compound has proven to be a highly valuable research tool for investigating the specific roles of class IIa HDACs in a multitude of cellular processes. Its selectivity provides a significant advantage over pan-HDAC inhibitors, allowing for a more nuanced understanding of the epigenetic regulation of gene expression. The detailed methodologies and pathway analyses presented in this guide are intended to support researchers and drug development professionals in their efforts to further explore the therapeutic potential of selective HDAC inhibition. As research continues, a more complete understanding of the isoform-specific inhibitory profile and the full spectrum of signaling pathways modulated by this compound will undoubtedly emerge, paving the way for the development of novel epigenetic therapies.

References

The Impact of MC1568 on Histone Acetylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MC1568 is a synthetic compound initially characterized as a selective inhibitor of class IIa histone deacetylases (HDACs). Its influence on cellular processes, particularly myogenesis and differentiation, has been a subject of considerable research. This technical guide provides an in-depth analysis of this compound's effect on histone acetylation levels, detailing its mechanism of action, impact on signaling pathways, and the experimental methodologies used for its characterization. Notably, this guide also addresses the evolving understanding of this compound's activity, including evidence of indirect mechanisms of action and potential off-target effects, offering a comprehensive and nuanced perspective for researchers in drug development and molecular biology.

Introduction

Histone acetylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression. The acetylation of lysine residues on histone tails, catalyzed by histone acetyltransferases (HATs), is generally associated with a more open chromatin structure and transcriptional activation. Conversely, histone deacetylases (HDACs) remove these acetyl groups, leading to chromatin condensation and transcriptional repression. The balance between HAT and HDAC activity is crucial for normal cellular function, and its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders.

This compound emerged as a tool compound for studying the specific roles of class IIa HDACs (HDAC4, HDAC5, HDAC7, and HDAC9). While initial studies pointed towards direct enzymatic inhibition, more recent evidence suggests a more complex mechanism of action involving the modulation of protein-protein interactions within larger transcriptional complexes. This guide will synthesize the available data on this compound, focusing on its ultimate effect on histone acetylation and providing the necessary technical details for its study.

Quantitative Data on this compound Activity

The following tables summarize the available quantitative data regarding the inhibitory activity of this compound against various HDAC isoforms. It is important to note the conflicting reports in the literature regarding the direct enzymatic inhibition of class IIa HDACs by this compound.

| Target HDAC | IC50 Value | Cell-Free/Cell-Based | Reference |

| Maize HD1-A (Class II) | 100 nM | Cell-free | [1] |

| Maize HD1-B (Class I) | 3.4 µM | Cell-free | [2] |

| Maize Class II HDAC | 22 µM | Not Specified | [1][3] |

| Human HDAC4 | Inhibited | Cell-based (ZR-75.1 lysates) | [2] |

| Human HDAC1 | No inhibition (at 5 µM) | Cell-based (ZR-75.1 lysates) | [2] |

| Human Class IIa HDACs | No target engagement | Chemoproteomic assay | [4] |

| Human HDAC6/8 | Inhibited | Not Specified | [5] |

Note: The significant discrepancy in IC50 values and the lack of target engagement in some studies highlight the ongoing debate about the direct inhibitory mechanism of this compound.

Effect on Histone Acetylation Levels

While direct, quantitative dose-response data on specific histone lysine acetylation marks are limited, several studies provide key insights into this compound's impact on overall histone acetylation.

-

Histone H3 and H4 Acetylation: In MCF-7 human breast cancer cells, treatment with 20 µM this compound resulted in an increased accumulation of acetylated histone H3 and H4.[2] This suggests that at higher concentrations, this compound can lead to a net increase in histone acetylation, likely through indirect mechanisms or inhibition of other HDACs like HDAC6.

-

Histone H4 Deacetylation: In a study investigating thimerosal-induced neurotoxicity, co-administration of this compound was found to moderate the increase in HDAC4 levels and reduce the associated histone H4 deacetylation in the rat prefrontal cortex.[6] This neuroprotective effect points to an in vivo role for this compound in maintaining histone H4 acetylation levels.

-

Tubulin Acetylation: As a non-histone target of HDAC6, tubulin acetylation is often used as a marker for HDAC6 inhibition. This compound treatment has been shown to increase tubulin acetylation in a dose-dependent manner in various organs of mice, indicating in vivo activity against HDAC6.[7][8]

Signaling Pathways and Mechanisms of Action

This compound exerts its effects on histone acetylation and gene expression primarily by modulating the activity of transcriptional repressor complexes.

Myogenesis and the MEF2D Pathway

The most well-characterized role of this compound is its inhibition of myogenesis. It achieves this by stabilizing the repressive complex between myocyte enhancer factor 2D (MEF2D), HDAC4, and HDAC3.[7][8][9]

-

Stabilization of the MEF2D-HDAC3-HDAC4 Complex: During muscle differentiation, the MEF2D-HDAC4 complex typically dissociates, allowing for the activation of muscle-specific genes. This compound prevents this dissociation, thereby maintaining the repressive state.[7][8]

-

Inhibition of MEF2D Acetylation: Paradoxically, this compound also inhibits the acetylation of MEF2D itself, a modification associated with its transcriptional activity.[7][10] This deacetylation is thought to be mediated by the stabilized HDAC3 within the complex.[7]

-

Effect on Histone H3 Acetylation at Target Promoters: Chromatin immunoprecipitation (ChIP) experiments have shown that this compound treatment leads to a decrease in histone H3 acetylation at the promoters of MEF2D target genes, such as myogenin.[7]

Caption: this compound's role in inhibiting myogenesis by stabilizing the MEF2D-HDAC repressive complex.

Other Signaling Pathways

This compound has been shown to interfere with other signaling pathways, including:

-

RAR- and PPARγ-mediated Differentiation: It can block endodermal differentiation and attenuate adipogenesis.[1][11]

-

β-Catenin Signaling: In a model of podocyte injury, this compound was shown to inhibit the activation of β-catenin.[12]

Off-Target Effects

Recent chemoproteomic studies have revealed that this compound may not directly engage with class IIa HDACs but can potently inhibit metallo-beta-lactamase domain-containing protein 2 (MBLAC2).[4][13][14] This finding suggests that some of the observed cellular effects of this compound could be due to this off-target activity, warranting careful interpretation of experimental results.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

HDAC Activity Assay

This assay measures the enzymatic activity of HDACs and the inhibitory potential of compounds like this compound.

Principle: A fluorogenic substrate containing an acetylated lysine is incubated with a source of HDACs (e.g., recombinant enzyme or nuclear extract). Deacetylation by HDACs renders the substrate susceptible to cleavage by a developing agent (e.g., trypsin), which releases a fluorescent molecule. The fluorescence intensity is proportional to the HDAC activity.

Protocol:

-

Prepare Reagents:

-

HDAC Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

-

Fluorogenic Substrate (e.g., Fluor de Lys®): Prepare a stock solution in DMSO and dilute to the working concentration in assay buffer.

-

HDAC Enzyme: Use recombinant human HDACs or nuclear extracts.

-

Inhibitor: Prepare a stock solution of this compound in DMSO and perform serial dilutions.

-

Developer Solution: Contains a developing agent (e.g., trypsin) and a pan-HDAC inhibitor (e.g., Trichostatin A) to stop the reaction.

-

-

Assay Procedure (96-well plate format):

-

Add 25 µL of diluted HDAC enzyme to each well.

-

Add 5 µL of this compound dilution or DMSO (vehicle control).

-

Incubate for 15 minutes at 37°C.

-

Add 20 µL of the fluorogenic substrate to initiate the reaction.

-

Incubate for 60 minutes at 37°C.

-

Add 50 µL of Developer Solution to each well.

-

Incubate for 15 minutes at room temperature.

-

Read fluorescence (e.g., excitation 360 nm, emission 460 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence (no enzyme control).

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Caption: Workflow for a fluorometric HDAC activity assay.

Western Blot for Histone Acetylation

This technique is used to detect changes in the levels of specific acetylated histones in cells treated with this compound.

Protocol:

-

Cell Culture and Treatment:

-

Culture cells to 70-80% confluency.

-

Treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 24 hours).

-

-

Histone Extraction:

-

Harvest cells and wash with PBS.

-

Lyse cells in a hypotonic buffer and isolate the nuclei.

-

Extract histones from the nuclei using an acid extraction method (e.g., with 0.2 N HCl).

-

Precipitate the histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in water.

-

-

Protein Quantification:

-

Determine the protein concentration of the histone extracts using a Bradford or BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins on a 15% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-H3, anti-acetyl-H4) or a specific lysine mark (e.g., anti-acetyl-H3K9) overnight at 4°C.

-

Incubate with a loading control antibody (e.g., anti-total H3, anti-total H4, or anti-actin).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the intensity of the acetylated histone band to the corresponding loading control band.

-

Compare the normalized values between treated and untreated samples.

-

Caption: Workflow for Western blot analysis of histone acetylation.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine the association of specific proteins (e.g., acetylated histones, transcription factors) with specific genomic regions.

Protocol:

-

Cross-linking:

-

Treat cells with formaldehyde to cross-link proteins to DNA.

-

Quench the reaction with glycine.

-

-

Chromatin Preparation:

-

Lyse the cells and isolate the nuclei.

-

Sonciate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific for the protein of interest (e.g., anti-acetyl-H3).

-

Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Wash the beads to remove non-specific binding.

-

-

Elution and Reverse Cross-linking:

-

Elute the complexes from the beads.

-

Reverse the cross-links by heating in the presence of high salt.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification:

-

Purify the DNA using a spin column or phenol-chloroform extraction.

-

-

Analysis:

References

- 1. apexbt.com [apexbt.com]

- 2. selleckchem.com [selleckchem.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound Inhibits Thimerosal-Induced Apoptotic Cell Death by Preventing HDAC4 Up-Regulation in Neuronal Cells and in Rat Prefrontal Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC-MEF2 complexes. | Sigma-Aldrich [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target [sfb1309.de]

- 14. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. news-medical.net [news-medical.net]

- 16. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Analyzing histone ChIP-seq data with a bin-based probability of being signal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ChIP-Seq Analysis for Identifying Genome-Wide Histone Modifications Associated with Stress-Responsive Genes in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

MC1568: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC1568 is a potent and selective inhibitor of class IIa histone deacetylases (HDACs), which include HDAC4, HDAC5, HDAC7, and HDAC9.[1][2] These enzymes play a crucial role in regulating gene expression and are implicated in various cellular processes, including cell differentiation, proliferation, and apoptosis.[3][4] this compound has demonstrated tissue-selective inhibition, particularly affecting skeletal muscle and heart tissues by inhibiting HDAC4 and HDAC5 without significantly impacting HDAC3 activity.[1][2] Its ability to modulate cellular pathways makes it a valuable tool for research in oncology, neurobiology, and metabolic diseases. This document provides detailed protocols for the use of this compound in cell culture experiments.

Mechanism of Action

This compound exerts its effects primarily by inhibiting the enzymatic activity of class IIa HDACs. This inhibition leads to an increase in the acetylation of both histone and non-histone proteins, thereby altering gene expression. A key mechanism of action, particularly in the context of myogenesis, is the stabilization of the HDAC4–HDAC3–myocyte enhancer factor 2D (MEF2D) complex.[3][5][6] This stabilization prevents the acetylation of MEF2D, a critical transcription factor for muscle differentiation, ultimately arresting myogenesis.[3][5][6] Additionally, this compound has been shown to interfere with retinoic acid receptor (RAR) and peroxisome proliferator-activated receptor-gamma (PPARγ)-mediated differentiation pathways.[1][6][7]

Quantitative Data

The following tables summarize the inhibitory concentrations of this compound in various contexts.

| Target Enzyme (Source) | IC50 | Reference |

| Maize HD1-A (Class IIa-like) | 100 nM | [6] |

| Maize HD2 (Class IIa-like) | 22 µM | [8] |

| Cell Line | Application | Effective Concentration | Treatment Duration | Reference |

| C2C12 (Mouse myoblasts) | Inhibition of myogenesis | 5 µM | 48 hours | [3] |

| 3T3-L1 (Mouse preadipocytes) | Attenuation of adipogenesis | ~10 µM | 8 days | [1] |

| SH-SY5Y (Human neuroblastoma) | Neuroprotection | 1–5 µM (pretreatment) | 2 hours | [9] |

| Human Podocytes | Amelioration of injury | Varies (as indicated in study) | 2 hours (pretreatment) | [10] |

| GR-M and OCM-3 (Human melanoma) | Inhibition of cell proliferation | Not specified | 6 hours | [5] |

Experimental Protocols

Stock Solution Preparation

This compound is typically supplied as a solid. The solubility in DMSO is greater than 10 mM.[6]

-

Reagents and Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for 1 mg of this compound (MW: 314.31 g/mol ), add 318.1 µL of DMSO.

-

Vortex thoroughly to ensure complete dissolution. If needed, warm the tube at 37°C for 10 minutes or use an ultrasonic bath.[6]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for several months or at -80°C for up to two years.[1][7]

-

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cell viability. Optimization of cell seeding density and this compound concentration is recommended for each cell line.

-

Reagents and Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

-

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).[9] Include a vehicle control (medium with the same concentration of DMSO).

-

Remove the medium from the cells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing the formation of formazan crystals.[11]

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Western Blot Analysis

This protocol describes the detection of protein expression changes in cells treated with this compound.

-

Reagents and Materials:

-

Cells of interest treated with this compound

-

Ice-cold PBS

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

Cell scraper

-

Microcentrifuge tubes

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., against HDAC4, acetylated tubulin, MEF2D)

-

HRP-conjugated secondary antibody

-

Tris-buffered saline with Tween-20 (TBST)

-

Enhanced chemiluminescence (ECL) substrate

-

-

Procedure:

-

After treating cells with this compound for the desired time, place the culture dish on ice and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA buffer to the plate and scrape the cells.

-

Transfer the cell lysate to a pre-chilled microcentrifuge tube and incubate on ice for 15-30 minutes.

-

Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Inhibition of Myogenesis in C2C12 Cells

-

Reagents and Materials:

-

C2C12 myoblasts

-

Growth Medium (GM): DMEM with 10% fetal bovine serum

-

Differentiation Medium (DM): DMEM with 2% horse serum

-

This compound stock solution

-

-

Procedure:

-

Culture C2C12 cells in GM until they reach confluence.

-

To induce differentiation, replace the GM with DM.

-

Treat the cells with 5 µM this compound in DM.[3] A vehicle control (DMSO) should be included.

-

Incubate the cells for 48 hours, replacing the medium with fresh DM and this compound or vehicle daily.

-

After 48 hours, assess myotube formation by microscopy. Further analysis can be performed using immunofluorescence staining for myogenic markers (e.g., myosin heavy chain) or Western blotting for proteins like myogenin and MEF2D.[3]

-

Attenuation of Adipogenesis in 3T3-L1 Cells

-

Reagents and Materials:

-

3T3-L1 preadipocytes

-

Growth Medium: DMEM with 10% bovine calf serum

-

Differentiation Induction Medium (MDI): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.

-

Insulin Medium: DMEM with 10% FBS and 10 µg/mL insulin.

-

This compound stock solution

-

Oil Red O staining solution

-

-

Procedure:

-

Grow 3T3-L1 cells to confluence in growth medium.

-

Two days post-confluence (Day 0), induce differentiation by replacing the medium with MDI medium containing ~10 µM this compound or vehicle.[1]

-

On Day 2, replace the medium with Insulin Medium containing this compound or vehicle.

-

On Day 4, and every two days thereafter, replace the medium with DMEM containing 10% FBS and this compound or vehicle.

-

On Day 8, assess adipocyte differentiation by staining for lipid droplets with Oil Red O.

-

Signaling Pathways and Experimental Workflows

References

- 1. selleckchem.com [selleckchem.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Class II-specific histone deacetylase inhibitors this compound and MC1575 suppress IL-8 expression in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Selective Inhibition of Histone Deacetylase Class IIa With this compound Ameliorates Podocyte Injury - PMC [pmc.ncbi.nlm.nih.gov]